molecular formula C11H17NO4 B8539411 2-(5-Oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester

2-(5-Oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester

Cat. No. B8539411
M. Wt: 227.26 g/mol
InChI Key: LQNHEYROVLGQEF-UHFFFAOYSA-N
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 3-hydroxy-2-(6-oxo-heptanoylamino)-propionic acid methyl ester (1.50 g, 6.12 mmol) in dry and degassed THF (24 mL) was added at −10° C. to a solution of (methoxycarbonylsulfamoyl)triethylammonium hydroxide (1.79 g, 7.31 mmol) in dry and degassed THF (24 mL) and the resulting suspension was stirred at 0° C. for 1.5 h. The reaction mixture was then stirred at reflux for 1 h. The mixture was then allowed to cool down to rt and filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (97:3 EA-MeOH) gave the title compound as a light yellow oil. TLC: rf (97:3 EA-MeOH)=0.37. LC-MS-conditions 02: tR=0.62 min [M+H]+=228.53.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxy-2-(6-oxo-heptanoylamino)-propionic acid methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][C:5](=[O:19])[CH:6]([NH:9][C:10](=[O:18])[CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16])[CH2:7]O.[OH-].COC(NS([N+](CC)(CC)CC)(=O)=O)=O>>[CH3:3][O:4][C:5]([CH:6]1[CH2:7][O:18][C:10]([CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16])=[N:9]1)=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
3-hydroxy-2-(6-oxo-heptanoylamino)-propionic acid methyl ester
Quantity
1.5 g
Type
reactant
Smiles
COC(C(CO)NC(CCCCC(C)=O)=O)=O
Step Three
Name
Quantity
1.79 g
Type
reactant
Smiles
[OH-].COC(=O)NS(=O)(=O)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed THF (24 mL)
CUSTOM
Type
CUSTOM
Details
in dry
CUSTOM
Type
CUSTOM
Details
degassed THF (24 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to rt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (97:3 EA-MeOH)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(=O)C1N=C(OC1)CCCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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